5-Methoxymethyl-2'-deoxyuridine
Description
Context within Nucleoside Analogs Research
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. These compounds are structurally similar to the natural building blocks of DNA and RNA. Their mechanism of action generally involves their incorporation into nascent nucleic acid chains, leading to chain termination, or the inhibition of essential enzymes involved in nucleic acid synthesis. patsnap.comkarger.com The academic exploration of nucleoside analogs is driven by the need for agents with greater selectivity for viral or cancer cells over host cells, aiming to improve therapeutic outcomes and reduce toxicity. MMdUrd fits within this research paradigm as a molecule designed to be selectively activated by a viral enzyme, thus targeting infected cells. mpbio.comnih.gov
Historical Perspective of 5-Substituted Pyrimidine (B1678525) Nucleosides in Biological Investigation
The investigation of 5-substituted pyrimidine nucleosides has a rich history in the development of antiviral therapies. nih.gov The discovery that modifications at the 5-position of the pyrimidine ring could impart significant biological activity dates back to the mid-20th century. nih.gov Compounds like 5-iodo-2'-deoxyuridine (Idoxuridine) were among the first antiviral agents licensed for the treatment of herpes simplex virus (HSV) infections. nih.govnih.gov This led to extensive research into a variety of substituents at this position, including halogens, alkyl groups, and vinyl groups, in a quest for compounds with improved efficacy and a better safety profile. nih.gov These investigations established that the nature of the 5-substituent is a critical determinant of the compound's antiviral spectrum and potency. nih.gov The development of these analogs has been instrumental in understanding the structure-activity relationships that govern the interaction of nucleosides with viral enzymes, particularly viral thymidine (B127349) kinase. nih.gov
Rationale for Academic Investigation of 5-Methoxymethyl-2'-deoxyuridine as a Research Probe
The academic investigation of this compound stems from the pursuit of selective antiviral agents. A primary rationale is its potential for selective phosphorylation by herpesvirus-encoded thymidine kinase (TK). mpbio.comnih.gov Herpesvirus TK has a broader substrate specificity than its cellular counterpart, allowing it to phosphorylate certain nucleoside analogs that are not efficiently activated by host cell kinases. ebi.ac.uk This selective activation is a key principle in antiviral drug design, as it confines the cytotoxic effects of the analog to virus-infected cells.
Research has shown that MMdUrd is indeed a substrate for HSV-induced deoxythymidine kinase, while its epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, is not, highlighting the critical role of the molecule's stereochemistry for enzymatic recognition and subsequent antiviral activity. mpbio.comnih.gov Furthermore, studies have indicated that MMdUrd exhibits a high therapeutic index, suggesting a favorable balance between its antiviral potency and its toxicity to host cells. nih.govnih.gov This makes it an attractive candidate for academic research aimed at understanding the nuances of viral enzyme function and for developing novel antiviral strategies with minimal side effects. The exploration of MMdUrd and its derivatives continues to contribute to the broader understanding of nucleoside analog chemistry and its application in combating viral diseases. patsnap.com
Detailed Research Findings
Academic research has provided valuable data on the biological properties of this compound, particularly its antiviral activity and pharmacokinetic profile.
Antiviral Activity and Cytotoxicity of this compound
The antiviral efficacy of MMdUrd has been primarily evaluated against Herpes Simplex Virus Type 1 (HSV-1). Comparative studies have demonstrated its inhibitory effects at concentrations that are significantly lower than those causing host cell toxicity.
| Compound | Virus | Inhibitory Concentration (µg/mL) | Antiviral Index |
| This compound (MMdUrd) | Herpes Simplex Virus Type 1 (HSV-1) | 2 to 4 | >250 |
| 5-Iodo-2'-deoxyuridine (IUdR) | Herpes Simplex Virus Type 1 (HSV-1) | 1 to 8 | 80 |
| Cytosine arabinoside (Ara-C) | Herpes Simplex Virus Type 1 (HSV-1) | 1 to 8 | 8 |
| Adenine (B156593) arabinoside (Ara-A) | Herpes Simplex Virus Type 1 (HSV-1) | 1 to 8 | 40 |
Data sourced from a comparative study on the antiviral effects of various nucleoside analogs. nih.govnih.gov
Notably, at concentrations as high as 128 µg/mL, MMdUrd did not show inhibitory activity against equine rhinopneumonitis virus, murine cytomegalovirus, feline rhinopneumonitis virus, or vaccinia virus, indicating a specific spectrum of activity. nih.govnih.gov The inhibition of HSV-1 by MMdUrd is attributed to interference with viral replication rather than direct toxicity to the host cells. nih.govnih.gov The drug was found to be non-toxic to host cells at concentrations 100 times higher than its effective antiviral dose. nih.govnih.gov
Pharmacokinetic Properties of this compound
Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of MMdUrd.
| Parameter | Value | Animal Model |
| Biological Half-life (t½ β) | 89 min | Rat |
| Distribution Half-life (t½ α) | 6 min | Rat |
| Overall Half-life (T ½ Kel) | 32 to 35 min | Rat |
| Specific Volume of Distribution | 1.28 to 1.35 L/kg | Rat |
| Total Body Clearance Rate | 10 mL/min/kg | Rat |
| Peak Plasma Level (after i.p. administration) | 35.6 µg/mL (at 10 min) | Mouse |
Data sourced from pharmacokinetic studies of [2-14C]MMUdR administered intravenously to rats and intraperitoneally to mice. nih.gov
These studies revealed that MMdUrd does not undergo significant biotransformation in plasma. The majority of the compound is excreted unchanged in the urine, with a small fraction detected as its monophosphate form. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
5116-22-3 |
|---|---|
Molecular Formula |
C11H16N2O6 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
RSMISTTWWXJOOG-DJLDLDEBSA-N |
SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Isomeric SMILES |
COCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Other CAS No. |
5116-22-3 |
Synonyms |
2'-deoxy-5-methoxymethyluridine 5-methoxymethyl-2'-deoxyuridine 5-methoxymethyldeoxyuridine MMUdR |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 5 Methoxymethyl 2 Deoxyuridine
Established Synthetic Pathways for 5-Methoxymethyl-2'-deoxyuridine
The synthesis of this compound typically involves multi-step chemical processes, starting from readily available nucleoside precursors. One common approach begins with the modification of thymidine (B127349). This can be achieved through a radical bromination of the 5-methyl group of a protected thymidine derivative, such as 3',5'-di-O-acetylthymidine, using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) researchgate.net. The resulting 5-bromomethyl derivative serves as a key intermediate. Subsequent nucleophilic substitution of the bromine atom with a methoxide (B1231860) source, such as sodium methoxide in methanol, yields the desired 5-methoxymethyl group. Finally, deprotection of the hydroxyl groups on the deoxyribose moiety affords this compound.
An alternative strategy involves the reaction of 5-vinyl-2'-deoxyuridine (B1214878) with a source of hypobromite (B1234621) or hypochlorite (B82951) in the presence of methanol. This reaction proceeds via an electrophilic addition to the vinyl group, leading to the formation of a 5-(1-methoxy-2-haloethyl)-2'-deoxyuridine intermediate, which can then be further processed to yield the target compound nih.gov.
Synthesis of Analogs and Prodrugs of this compound
To explore structure-activity relationships and improve the pharmacokinetic properties of MMdU, extensive research has been conducted on the synthesis of its analogs and prodrugs. These modifications are strategically introduced at the pyrimidine (B1678525) ring, the deoxyribose sugar, and the phosphate (B84403) moiety.
Structural Modifications at the 5-Position of the Pyrimidine Ring
The 5-position of the pyrimidine ring is a prime target for structural modifications to modulate biological activity. A variety of analogs have been synthesized by introducing different substituents at this position. These modifications can influence the compound's interaction with target enzymes and its metabolic stability.
One common modification involves varying the alkoxy group attached to the 5-methyl position. For instance, analogs with longer alkyl chains, such as ethoxymethyl or butoxymethyl groups, have been synthesized to investigate the impact of lipophilicity on antiviral or anticancer activity nih.gov. Furthermore, the introduction of other functional groups, such as azidomethyl or aminomethyl, has been explored to create derivatives with altered biological profiles nih.gov. The synthesis of these analogs often follows similar synthetic routes to that of MMdU, utilizing the corresponding alcohol or nucleophile in the substitution reaction with the 5-bromomethyl intermediate researchgate.netnih.gov.
| Modification at 5-Position | Synthetic Precursor | Key Reagent(s) | Reference |
| 5-Ethoxymethyl | 5-Bromomethyl-2'-deoxyuridine | Sodium ethoxide | nih.gov |
| 5-Butoxymethyl | 5-Bromomethyl-2'-deoxyuridine | Sodium butoxide | nih.gov |
| 5-(Azidomethyl) | 5-Bromomethyl-2'-deoxyuridine | Sodium azide | nih.gov |
| 5-(Aminomethyl) | 5-(Azidomethyl)-2'-deoxyuridine | Catalytic hydrogenation | nih.gov |
| 5-(Methoxycarbonylmethyl) | 5-Iodo-2'-deoxyuridine | Palladium-catalyzed carbonylation | nih.gov |
Modifications of the Deoxyribose Sugar Moiety
Alterations to the deoxyribose sugar moiety can significantly impact the nucleoside's conformation, metabolic stability, and ability to be phosphorylated by cellular kinases. Modifications at the 2' and 3' positions are of particular interest. For example, the introduction of a fluorine atom at the 2'-position can enhance the metabolic stability of the nucleoside by making it resistant to degradation by nucleoside phosphorylases.
Another area of exploration is the synthesis of carbocyclic analogs, where the furanose oxygen of the deoxyribose ring is replaced with a methylene (B1212753) group nih.gov. This modification imparts greater stability against enzymatic cleavage of the glycosidic bond. The synthesis of these carbocyclic analogs is often more complex, involving the construction of a functionalized cyclopentane (B165970) ring that is then coupled to the pyrimidine base nih.gov.
Modifications of the Phosphate Moiety for Nucleotide Analogs
To bypass the often rate-limiting initial phosphorylation step by cellular kinases, nucleotide analogs of MMdU have been synthesized. These include the 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate derivatives. The synthesis of these nucleotide analogs typically involves the phosphorylation of the 5'-hydroxyl group of a suitably protected MMdU derivative.
Phosphoramidite (B1245037) chemistry is a cornerstone for the synthesis of oligonucleotides containing modified nucleosides like MMdU. The 5'-O-DMT-5-methoxymethyl-2'-deoxyuridine-3'-CE phosphoramidite can be synthesized and used in automated solid-phase oligonucleotide synthesis medchemexpress.com. This allows for the site-specific incorporation of MMdU into DNA strands for various biological and therapeutic applications.
Furthermore, phosphonate (B1237965) analogs, where a non-hydrolyzable methylene group replaces the oxygen atom between the phosphorus and the 5'-carbon, have been developed to enhance metabolic stability researchgate.net.
| Phosphate Moiety Modification | Synthetic Approach | Key Intermediate | Reference |
| 5'-Monophosphate | Chemical or enzymatic phosphorylation | This compound | nih.gov |
| 5'-Triphosphate | Multi-step chemical synthesis | 5'-Monophosphate of MMdU | mdpi.com |
| 3'-CE Phosphoramidite | Phosphitylation of the 3'-hydroxyl group | 5'-O-DMT-5-Methoxymethyl-2'-deoxyuridine | medchemexpress.com |
| 5'-Phosphonate | Arbuzov or similar reactions | 5'-Tosyl or 5'-iodo-MMdU | researchgate.net |
Prodrug Design Strategies for Enhanced Biological Delivery in Research Models
Prodrug strategies are employed to overcome challenges such as poor solubility, limited permeability, and rapid metabolism of nucleoside analogs. For MMdU, various prodrug approaches have been investigated to improve its delivery in research models.
A common strategy involves the esterification of the hydroxyl groups of the deoxyribose moiety with lipophilic groups, such as fatty acids or long-chain alcohols nih.gov. These lipophilic prodrugs can exhibit enhanced membrane permeability and may be designed to be cleaved by intracellular esterases to release the active parent drug. For instance, 3',5'-di-O-acyl derivatives of nucleoside analogs have been shown to have improved oral bioavailability researchgate.net.
Another approach is the development of phosphate prodrugs, such as the ProTide technology, where the phosphate group is masked with protecting groups that are cleaved intracellularly to release the active 5'-monophosphate. This strategy bypasses the need for the initial, often inefficient, phosphorylation step by nucleoside kinases.
Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Final Compounds
The unambiguous characterization of synthetic intermediates and the final this compound and its analogs is crucial for ensuring their purity and structural integrity. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly used.
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the synthesized compounds. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or other impurities. Reversed-phase HPLC is frequently used for the analysis of nucleoside analogs.
X-ray crystallography can provide definitive three-dimensional structural information of crystalline compounds, confirming the stereochemistry and conformation of the molecule nih.gov.
| Technique | Information Obtained |
| 1H NMR | Proton chemical shifts and coupling constants, confirming the structure of the pyrimidine base, sugar moiety, and substituents. |
| 13C NMR | Carbon chemical shifts, confirming the carbon framework of the molecule. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. |
| X-ray Crystallography | Three-dimensional molecular structure and conformation. |
Molecular and Structural Determinants of 5 Methoxymethyl 2 Deoxyuridine S Biological Activity
Conformational Analysis of 5-Methoxymethyl-2'-deoxyuridine
The spatial arrangement of the constituent atoms and functional groups of MMdUrd has been elucidated through various physicochemical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal key conformational features of the deoxyribose ring, the orientation of the nucleobase relative to the sugar (glycosyl bond conformation), and the rotational preferences of the 5-methoxymethyl side chain.
X-ray diffraction analysis of crystalline MMdUrd has provided a detailed, static picture of its molecular structure. In the solid state, the deoxyribose ring of MMdUrd adopts a C(2')-endo envelope conformation. researchgate.net This particular puckering of the furanose ring is a common feature among many 2'-deoxyribonucleosides.
In a related analogue, 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine, the conformation of the furanose ring is described as an intermediate between a C(2')-endo and a twist (²T₁) conformation, with pseudorotational parameters of P = 148.9° and τm = 33.4°. nih.gov This highlights that minor modifications to the sugar moiety can influence the precise conformation of the deoxyribose ring.
For comparison, the closely related antiviral agent 5-methoxymethyl-2'-deoxycytidine (MMdCyd) exhibits conformational polymorphism in its crystal structure, with one molecule in the asymmetric unit showing a C(3')-exo envelope conformation and the other a C(2')-endo envelope conformation. researchgate.netcdnsciencepub.com Another analogue, 5-methoxymethyl-N4-methyl-2'-deoxycytidine, displays a C(1')-exo envelope conformation for its furanose ring. nih.gov
| Compound | Deoxyribose Ring Conformation |
| This compound | C(2')-endo envelope researchgate.net |
| 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine | Intermediate between C(2')-endo and ²T₁ twist nih.gov |
| 5-methoxymethyl-2'-deoxycytidine (Molecule A) | C(3')-exo envelope researchgate.netcdnsciencepub.com |
| 5-methoxymethyl-2'-deoxycytidine (Molecule B) | C(2')-endo envelope researchgate.netcdnsciencepub.com |
| 5-methoxymethyl-N4-methyl-2'-deoxycytidine | C(1')-exo envelope nih.gov |
While X-ray crystallography provides a static view, NMR spectroscopy offers insights into the conformational dynamics of MMdUrd in solution. NMR studies indicate that the sugar ring of MMdUrd exists in a dynamic equilibrium between different conformations. researchgate.net Specifically, there is a roughly 60:40 ratio of two principal conformations, which is a common feature for deoxyribonucleosides in solution.
The orientation of the pyrimidine (B1678525) base relative to the deoxyribose sugar is defined by the glycosyl torsion angle (χ). In the solid state, MMdUrd adopts an anti conformation, with a χ value of 233.3°. researchgate.net This anti conformation is typical for pyrimidine nucleosides and is a prerequisite for proper base pairing in DNA. The anti conformation is also observed in its analogues, such as 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine (χ = -137.6°) and 5-methoxymethyl-N4-methyl-2'-deoxycytidine (χ = 193.8°). nih.govnih.gov
The exocyclic C(5')-CH₂OH side chain also exhibits preferential conformations. In MMdUrd, this side chain adopts a gauche⁺ conformation. researchgate.net This conformation is also observed in 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine and is considered a preferred geometry for antiherpes activity in 2'-deoxyribonucleosides. nih.govcdnsciencepub.com In contrast, the C(5') side chain of 5-methoxymethyl-N4-methyl-2'-deoxycytidine is found in the trans conformation. nih.gov
The 5-methoxymethyl side chain itself also has preferred orientations. In crystalline MMdUrd, the methoxy (B1213986) group is positioned on the same side of the pyrimidine plane as the O(4') oxygen of the furanose ring. researchgate.netnih.gov NMR studies on oligonucleotides containing MMdUrd suggest that this side chain is not fixed but can rotate, with four low-energy conformations identified that result from minimizing steric hindrance. nih.gov
| Compound | Glycosyl Bond (χ) | C(5') Side Chain | 5-Methoxymethyl Orientation |
| This compound | anti (233.3°) researchgate.net | gauche⁺ researchgate.net | Same side as O(4') researchgate.net |
| 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine | anti (-137.6°) nih.gov | gauche⁺ nih.gov | Same side as O(4') nih.gov |
| 5-methoxymethyl-N4-methyl-2'-deoxycytidine | anti (193.8°) nih.gov | trans nih.gov | Same side as O(4') nih.gov |
The comparison of the crystal structures of MMdUrd and its 3'-O-acetyl derivative reveals that intermolecular forces have minimal impact on the internal conformation of the molecule in the solid state. nih.gov This suggests that the observed molecular geometry is largely governed by intramolecular forces.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The relationship between the chemical structure of MMdUrd and its biological activity has been investigated through the synthesis and evaluation of various analogues. These studies help to identify the key structural features necessary for its antiviral properties.
The 5-methoxymethyl group is a critical determinant of the antiviral activity of MMdUrd. The geometry and distance between the 5'-CH₂OH and 3'-OH groups of the furanose ring are key factors for efficient phosphorylation by virus-induced deoxythymidine kinase, which is a crucial step for its antiviral action. nih.gov MMdUrd is a substrate for this viral enzyme, whereas its epimer, 5-methoxymethyl-1-(2'-deoxy-β-D-lyxofuranosyl)uracil (MMdLU), is not, and consequently lacks antiherpes activity. nih.gov This highlights the importance of the specific stereochemistry of the sugar moiety in conjunction with the 5-substituent.
In the context of oligonucleotides, the 5-methoxymethyl group of MMdUrd resides in the major groove of the DNA helix when paired with either adenine (B156593) or guanine (B1146940). nih.gov While it does not appear to form specific hydrogen bonds, its presence and rotational flexibility likely influence the interaction of the DNA with other molecules, such as enzymes. nih.gov
Impact of Sugar Moiety Stereochemistry on Enzyme Recognition
The stereochemistry of the sugar moiety in nucleoside analogs is a critical determinant for recognition and subsequent phosphorylation by viral and cellular kinases, a crucial step for antiviral activity. The spatial arrangement of the hydroxyl groups on the furanose ring directly influences how the molecule fits into the active site of an enzyme.
In the case of this compound (MMdUrd), its specific sugar configuration is essential for its function as a substrate for herpes simplex virus (HSV)-induced deoxythymidine kinase. nih.gov A direct comparison with its epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU), starkly illustrates this principle. While MMdUrd is effectively phosphorylated by the viral enzyme, MMdLU is not a substrate for the same kinase. nih.gov The only structural difference between these two compounds is the stereochemistry at the 3'-position of the sugar ring. This highlights the stringent stereochemical requirements of the viral enzyme's active site. The geometry and the precise distance between the 5'-CH2OH and 3'-OH groups on the furanose ring are key factors that govern the efficiency of phosphorylation by the virus-induced deoxythymidine kinase, and consequently, the compound's antiviral potential. nih.gov
Correlation between Molecular Conformation and Enzyme Substrate Specificity
The biological activity of this compound is intrinsically linked to its three-dimensional structure. Specific conformational features of both the sugar (deoxyribose) ring and the orientation of the base relative to the sugar are paramount for its recognition as a substrate by viral enzymes, particularly deoxythymidine kinase.
X-ray crystallography and NMR spectroscopy have revealed key conformational details of MMdUrd. researchgate.net In its solid state, the deoxyribose ring predominantly adopts a C(2′)-endo envelope conformation. researchgate.net However, in solution, the sugar ring is more flexible, existing in a dynamic equilibrium between the S-type (C2'-endo) and N-type (C3'-endo) conformations. researchgate.net This conformational flexibility is a common feature of 2'-deoxyribonucleosides and can influence their interaction with different enzymes.
Another crucial conformational parameter is the torsion angle of the glycosyl bond (χ), which connects the pyrimidine base to the sugar. For MMdUrd, this bond has an anti conformation, which places the bulky C6 position of the uracil (B121893) base away from the sugar ring. researchgate.netnih.gov This anti conformation is a typical requirement for substrates of most DNA polymerases and nucleoside kinases. Furthermore, the side chain at the C(5′) position, which contains the primary hydroxyl group for phosphorylation, preferentially adopts a g+ conformation. researchgate.netcdnsciencepub.com This specific orientation is considered a preferred geometry for antiherpes activity in 2'-deoxyribonucleosides. cdnsciencepub.com The methoxy group of the 5-methoxymethyl substituent is situated on the same side of the pyrimidine plane as the O(4') of the furanose ring. nih.gov The interplay of these conformational features—the sugar pucker, the anti glycosidic linkage, and the g+ rotamer of the C(5') side chain—creates a specific three-dimensional shape that is complementary to the active site of viral thymidine (B127349) kinase, allowing for efficient phosphorylation and subsequent antiviral action. nih.gov
Biochemical Mechanisms of Action of 5 Methoxymethyl 2 Deoxyuridine in Research Models
Cellular Uptake and Intracellular Metabolism of 5-Methoxymethyl-2'-deoxyuridine
The activation of this compound is a multi-step intracellular process, beginning with its transport into the cell and subsequent metabolic conversions. These steps are critical in transforming the prodrug into its pharmacologically active form.
Phosphorylation by Viral and Cellular Kinases (e.g., Herpes Simplex Virus-Induced Deoxythymidine Kinase)
The initial and rate-limiting step in the activation of this compound is its conversion to a monophosphate derivative. This phosphorylation is preferentially catalyzed by viral-encoded enzymes, particularly the deoxythymidine kinase (TK) induced by Herpes Simplex Virus (HSV). nih.gov Research has demonstrated that MMdUrd is an effective substrate for the virus-induced deoxythymidine kinase. nih.gov In contrast, its epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, which has a different stereochemistry, does not serve as a substrate for this kinase, highlighting the structural specificity of the enzyme. nih.gov
The selective phosphorylation by viral TK over cellular TK is a cornerstone of the compound's activity. HSV-1 TK has a broader substrate specificity compared to its human cellular counterpart, allowing it to efficiently phosphorylate various 5-substituted 2'-deoxyuridine (B118206) analogs. nih.gov The efficiency of this phosphorylation is a key determinant of the compound's antiviral potency, and it is influenced by the geometry and distance between the 5'-CH2OH and 3'-OH groups of the sugar moiety. nih.gov This preferential activation in virus-infected cells leads to a higher concentration of the active metabolites in the target cells compared to uninfected host cells.
| Compound | Enzyme Source | Substrate Activity |
|---|---|---|
| This compound (MMdUrd) | Herpes Simplex Virus-Induced Deoxythymidine Kinase | Yes nih.gov |
| 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU) | Herpes Simplex Virus-Induced Deoxythymidine Kinase | No nih.gov |
| 5-Carboxy-2'-deoxyuridine | Herpes Simplex Virus Type 1 Induced Deoxythymidine Kinase | No nih.gov |
| 5-Carboxy-2'-deoxyuridine | HEp-2 Cell Deoxythymidine Kinase | No nih.gov |
Formation of Nucleotide Triphosphates and Their Significance
Following the initial phosphorylation to this compound monophosphate, subsequent phosphorylation steps are required to yield the active triphosphate form. These sequential phosphorylations are typically carried out by host cell kinases. The monophosphate is converted to a diphosphate (B83284) by thymidylate kinase (TMPK), and the diphosphate is then converted to the triphosphate by nucleoside diphosphate kinases (NDPKs).
The formation of the 5'-triphosphate derivative is of paramount significance as this is the molecular form that can compete with the natural substrates of DNA polymerases. For the related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine, studies in HSV-1-infected cells have shown efficient conversion to the triphosphate form, which accumulates to high levels. nih.gov The accumulation of the triphosphate analog within the cell is crucial for its subsequent incorporation into DNA and/or inhibition of DNA polymerase, which are the ultimate mechanisms of its action.
Pathways of Metabolic Degradation and Biotransformation (e.g., to 5-Hydroxymethyluracil)
The metabolic fate of this compound can also involve degradation pathways that may reduce its efficacy or lead to the formation of other metabolites. A potential biotransformation pathway for nucleoside analogs involves the cleavage of the N-glycosidic bond by enzymes such as thymidine (B127349) phosphorylase or uridine (B1682114) phosphorylase, which would release the free pyrimidine (B1678525) base, 5-methoxymethyluracil. This base could then potentially undergo further metabolism. For instance, the related fluoropyrimidine, 5'-deoxy-5-fluorouridine, is known to be converted to 5-fluorouracil (B62378) through the action of nucleoside phosphorylase. nih.gov
While specific studies on the complete degradation profile of MMdUrd are limited, it is plausible that the ether linkage in the 5-methoxymethyl group could be cleaved, potentially leading to the formation of 5-hydroxymethyluracil. This metabolite could then be subject to further cellular processing.
Resistance to Deamination and Other Catabolic Processes
The stability of a nucleoside analog against catabolic enzymes is a critical factor for its bioavailability and therapeutic window. A common route of inactivation for some nucleoside analogs, particularly those of cytosine, is enzymatic deamination. For example, deoxycytidylate deaminase and cytidine (B196190) deaminase can convert deoxycytidine and cytidine analogs to their corresponding deoxyuridine and uridine forms, respectively. nih.gov However, this compound, being a uridine analog, is not a substrate for these deaminases as it lacks the C4-amino group that is targeted by these enzymes. Modifications at the C5 position of pyrimidine nucleosides are a common strategy to enhance biostability. researchgate.net The methoxymethyl group at the C5 position is chemically stable and does not render the molecule susceptible to major catabolic pathways that target the pyrimidine ring itself, contributing to the compound's metabolic stability.
Interaction with Nucleic Acid Synthesis Machinery in Experimental Systems
The ultimate antiviral effect of this compound is exerted at the level of nucleic acid synthesis. The activated triphosphate form of the compound interacts with DNA polymerases, leading to the inhibition of viral genome replication.
Substrate Specificity for DNA Polymerases (e.g., Viral DNA Polymerases)
The triphosphate of this compound acts as a competitive inhibitor and an alternative substrate to the natural deoxythymidine triphosphate (dTTP) for DNA polymerases. The selectivity of many antiviral nucleosides is often attributed to a higher affinity of their triphosphate form for viral DNA polymerases compared to host cellular DNA polymerases.
Research on analogous 5-substituted 2'-deoxyuridine triphosphates has provided insight into this mechanism. For example, the 5'-triphosphate of (E)-5-(2-bromovinyl)-2'-deoxyuridine can effectively substitute for dTTP and be incorporated into a DNA template by E. coli DNA polymerase I. nih.gov Similarly, a spin-labeled 2'-deoxyuridine-5'-triphosphate (B1264416) was found to be incorporated into DNA by avian myeloblastosis virus reverse transcriptase. nih.gov This incorporation of a modified nucleotide into the growing DNA chain can lead to premature chain termination or result in a functionally compromised viral genome, thereby inhibiting viral replication.
| dUTP Analog | Polymerase | Interaction Type |
|---|---|---|
| (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate | E. coli DNA Polymerase I | Substrate (substitutes for dTTP) nih.gov |
| Spin-labeled 2'-deoxyuridine-5'-triphosphate | Avian Myeloblastosis Virus Reverse Transcriptase | Inhibitor and Substrate (incorporated into DNA) nih.gov |
Incorporation into Viral or Cellular Genomic DNA or RNA
The antiviral activity of this compound (MMdU) is contingent upon its phosphorylation to the triphosphate form, which can then be incorporated into viral DNA. This process is initiated by the herpes simplex virus (HSV)-encoded thymidine kinase, which selectively phosphorylates MMdU. nih.gov The resulting monophosphate is further phosphorylated by cellular kinases to the active triphosphate derivative. This derivative then acts as a substrate for viral DNA polymerase, leading to its incorporation into the nascent viral DNA chain.
While MMdU is a substrate for viral thymidine kinase, its incorporation into the DNA of uninfected host cells is significantly lower. This selectivity is a key factor in its therapeutic index. The incorporation of nucleoside analogs like MMdU can lead to perturbations in the cell cycle and trigger DNA damage signaling pathways. For instance, the related compound 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), once incorporated into DNA, has been shown to cause phosphorylation of key proteins involved in the DNA damage response, such as ATM, H2AX, and p53. nih.gov This can lead to cell cycle arrest and apoptosis. nih.gov Similarly, the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into DNA can also have detrimental effects on cell proliferation and viability. mdpi.com
The incorporation of uracil (B121893) and its analogs, such as MMdU, into DNA is generally recognized by cellular repair machinery. The presence of uracil in DNA can occur through the misincorporation of deoxyuridine instead of thymidine or through the deamination of cytosine. researchgate.net This leads to the activation of DNA repair pathways to remove the incorrect base.
Mechanisms of Chain Termination and Replication Interference
The incorporation of the triphosphate form of this compound into a growing viral DNA chain does not necessarily cause immediate chain termination in the same manner as some other nucleoside analogs. Instead, the presence of the methoxymethyl group at the 5-position of the uracil base interferes with the normal process of DNA replication. This interference can manifest in several ways. The bulky substituent may cause steric hindrance, preventing the proper alignment of the next incoming deoxynucleoside triphosphate and thereby slowing down or stalling the progression of the DNA polymerase.
Furthermore, the altered chemical properties of the modified base can disrupt the normal interactions between the DNA and the proteins of the replication machinery. This can lead to a less stable replication complex and an increased likelihood of dissociation, effectively interfering with the efficient replication of the viral genome.
Base Pairing Properties within Oligonucleotide Duplexes
The base pairing properties of this compound (MMdU) within an oligonucleotide duplex have been investigated using nuclear magnetic resonance (NMR) spectroscopy. nih.gov When paired opposite adenine (B156593) (A), the MMdU:A base pair adopts a standard Watson-Crick geometry. nih.gov The methoxymethyl group at the C5 position of the uracil ring is not held in a fixed conformation and can rotate around the C5-CH2 and CH2-O bonds. nih.gov Potential energy calculations suggest the existence of four low-energy conformations for this substituent, which arise from minimizing steric hindrance rather than forming any specific hydrogen bonds. nih.gov
In contrast, when MMdU is paired opposite guanine (B1146940) (G), the MMdU:G base pair forms a wobble geometry. nih.gov This wobble pairing is stable and does not change with variations in solvent pH. nih.gov Similar to the MMdU:A pair, the methoxymethyl group in the MMdU:G pair also exhibits four low-energy conformations in the major groove of the DNA helix. nih.gov The ability of MMdU to form a stable, albeit non-standard, base pair with guanine could contribute to its mutagenic potential during viral DNA replication.
| MMdU Paired With | Base Pair Geometry | Methoxymethyl Group Conformation |
| Adenine (A) | Watson-Crick | Rotational freedom with four low-energy conformations |
| Guanine (G) | Wobble | Four low-energy conformations in the major groove |
Modulation of Enzymatic Pathways by this compound and Its Metabolites
Inhibition of Viral Enzymes (e.g., Herpes Simplex Virus Thymidine Kinase)
A critical step in the antiviral action of this compound (MMdUrd) is its phosphorylation by the virus-induced deoxythymidine kinase (TK). nih.gov This viral enzyme exhibits a broader substrate specificity compared to its cellular counterpart, allowing it to efficiently phosphorylate MMdUrd. nih.gov In contrast, its epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU), is not a substrate for the viral TK and consequently shows no antiviral activity against herpes simplex viruses. nih.gov This highlights the importance of the specific molecular conformation, particularly the geometry and distance between the 5'-CH2OH and 3'-OH groups of the furanose ring, for efficient phosphorylation by the viral enzyme. nih.gov
The selective phosphorylation by viral TK is a cornerstone of the selective toxicity of many antiherpetic nucleoside analogs. Compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and acyclovir (B1169) also rely on preferential phosphorylation by the viral TK to exert their antiviral effects. arvojournals.org
Interaction with Cellular Enzymes (e.g., Thymidylate Synthase, Cytidine Deaminase, Thymidine Phosphorylase)
Thymidylate Synthase (TS): Thymidylate synthase is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). While direct studies on the interaction of MMdU-monophosphate with TS are not extensively detailed in the provided context, the interaction of other 5-substituted dUMP analogs with TS has been investigated. For instance, 5-ethynyl-2'-deoxyuridylate is an inhibitor of thymidylate synthase, acting competitively with dUMP. nih.gov The inhibition pattern can become noncompetitive upon preincubation, suggesting a time-dependent increase in binding. nih.gov Similarly, analogs of 5-fluoro-2'-deoxyuridine-5'-phosphate (5-FdUMP) with modified phosphate (B84403) groups have been shown to be slow-binding inhibitors of TS. nih.gov Given the structural similarity, it is plausible that the monophosphate of MMdU could also interact with and potentially inhibit thymidylate synthase.
Cytidine Deaminase: Cytidine deaminase is an enzyme that can deaminate cytidine and deoxycytidine analogs. Analogs of 5-methoxymethyl-2'-deoxycytidine (MMdCyd) have been synthesized with substitutions at the N4 position to confer resistance against deamination. nih.gov This suggests that the parent compound, and potentially MMdU if it were to be converted to a cytidine analog, could be substrates for cytidine deaminase. Inhibition of this enzyme by compounds like tetrahydrouridine (B1681287) can affect the metabolic pathways of deoxycytidine and its analogs. nih.gov
Thymidine Phosphorylase (TP): Thymidine phosphorylase is a cytosolic enzyme that catalyzes the reversible phosphorolysis of deoxythymidine (dThd) and deoxyuridine (dUrd). nih.gov The substrate specificity of thymidine phosphorylase for various 5-substituted 2'-deoxyuridines has been studied, and a quantitative structure-activity relationship (QSAR) has been established, linking the catalytic efficiency to the inductive field constant of the substituent. nih.gov This indicates that the nature of the 5-substituent significantly influences the interaction with thymidine phosphorylase. Deficiency in this enzyme leads to the accumulation of thymidine and deoxyuridine in tissues, as seen in Mitochondrial Neurogastointestinal Encephalomyopathy (MNGIE). nih.gov
| Enzyme | Interaction with 5-Substituted Deoxyuridines |
| Thymidylate Synthase | 5-ethynyl-2'-deoxyuridylate acts as a competitive inhibitor with respect to dUMP. nih.gov Analogs of 5-FdUMP are slow-binding inhibitors. nih.gov |
| Cytidine Deaminase | N4-substituted analogs of 5-methoxymethyl-2'-deoxycytidine were developed to resist deamination. nih.gov |
| Thymidine Phosphorylase | Catalytic efficiency for 5-substituted 2'-deoxyuridines is related to the inductive field constant of the substituent. nih.gov |
In Vitro and Preclinical in Vivo Biological Evaluations of 5 Methoxymethyl 2 Deoxyuridine
Antiviral Efficacy in Cell Culture Models
Spectrum of Antiviral Activity (e.g., Herpes Simplex Virus Type 1, Orthopoxviruses)
5-Methoxymethyl-2'-deoxyuridine (MMUdR) has demonstrated a specific spectrum of antiviral activity, primarily showing inhibitory effects against Herpes Simplex Virus Type 1 (HSV-1). In cell culture models, concentrations of 2 to 4 µg/mL were effective at inhibiting HSV-1 replication. nih.govnih.gov However, this targeted efficacy does not extend broadly to other viruses, even within the same family. For instance, concentrations as high as 128 µg/mL did not inhibit other herpesviruses such as equine rhinopneumonitis virus, murine cytomegalovirus, and feline rhinopneumonitis virus. nih.govnih.gov
Furthermore, MMUdR was found to be inactive against vaccinia virus, a member of the orthopoxvirus genus, at these high concentrations. nih.govnih.gov The antiviral activity of MMUdR is linked to its molecular structure and its interaction with virus-specific enzymes. The compound is phosphorylated by the deoxythymidine kinase induced by herpes simplex virus. nih.gov An epimer of the compound, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, which differs in its molecular conformation, was not active against herpes simplex viruses because it did not serve as a substrate for this viral kinase. nih.gov This highlights that the geometry and specific arrangement of the furanose ring's hydroxyl groups are critical for the compound's phosphorylation and subsequent antiviral effect. nih.gov
Comparative Antiviral Activity with Reference Nucleosides (e.g., 5-Iodo-2'-deoxyuridine, Cytosine Arabinoside)
The antiviral potency of this compound (MMUdR) has been evaluated in comparison to other well-established nucleoside analogs. In studies directly comparing its effect on Herpes Simplex Virus Type 1 (HSV-1), MMUdR was found to be more potent than adenine (B156593) arabinoside (Ara-A) and phosphonoacetic acid (PAA) in rabbit kidney (RK-13) cells. nih.govnih.gov However, it was less active than 5-iodo-2'-deoxyuridine (IUdR) and 5-ethyl-2'-deoxyuridine (EtUdR) against the same virus in this cell line. nih.govnih.gov
In contrast to its focused activity against HSV-1, other nucleosides like IUdR and cytosine arabinoside (Ara-C) exhibit a broader spectrum of activity. nih.govnih.gov These reference compounds were inhibitory against all viruses tested in one study—including multiple herpesviruses and vaccinia virus—at similar concentrations (1 to 8 µg/mL), whereas MMUdR's activity was limited to HSV-1. nih.govnih.gov
A key metric for evaluating antiviral compounds is the antiviral index, which compares the dose required for antiviral activity to the dose causing toxicity to host cells. MMUdR demonstrated a significantly more favorable antiviral index than its counterparts. The antiviral index for MMUdR was calculated to be greater than 250, substantially higher than that of IUdR (80), Ara-A (40), and Ara-C (8), indicating a much wider margin between its effective and toxic concentrations. nih.govnih.gov
Comparative Antiviral Indexes
| Compound | Antiviral Index* |
|---|---|
| This compound (MMUdR) | >250 |
| 5-Iodo-2'-deoxyuridine (IUdR) | 80 |
| Adenine arabinoside (Ara-A) | 40 |
| Cytosine arabinoside (Ara-C) | 8 |
*Defined as the minimum toxic dose divided by the dose that reduced plaque numbers by 50%. nih.govnih.govnih.gov
Synergistic Antiviral Effects in Combination Regimens
Research into combination therapies has revealed that this compound (MMUdR) can produce enhanced antiviral effects when paired with certain other agents, suggesting different mechanisms of action. nih.govnih.gov Studies have shown a synergistic antiviral effect when MMUdR is combined with adenine arabinoside (Ara-A) or phosphonoacetic acid (PAA) against herpesviruses. nih.govnih.gov This synergy indicates that the compounds may be acting on different viral or cellular targets, leading to a greater combined inhibitory effect on viral replication.
Analysis of Host Cell Toxicity in vitro
A significant advantage of this compound (MMUdR) is its low toxicity to host cells in vitro, especially when compared to its antiviral efficacy. nih.govnih.gov The inhibition of HSV-1 by MMUdR is attributed to interference with viral replication rather than to general drug toxicity. nih.govnih.gov In cell culture, the compound was not toxic to host cells at concentrations 100 times greater than those required for antiviral activity. nih.govnih.gov
Further studies determined the minimum toxic dose—the concentration required to produce microscopic evidence of cytotoxicity in rapidly growing rabbit kidney (RK-13) cells. For MMUdR, this dose was 512 µg/mL. nih.gov This is substantially higher than the toxic doses for other antiviral compounds tested under the same conditions, such as phosphonoacetic acid (172 µg/mL), adenine arabinoside (64 µg/mL), 5-ethyl-2'-deoxyuridine (8 µg/mL), and 5-iodo-2'-deoxyuridine (<0.5 µg/mL). nih.gov This low cytotoxicity contributes to its high antiviral index, making it a potentially safer therapeutic agent. nih.gov
In Vitro Host Cell Toxicity
| Compound | Minimum Toxic Dose (µg/mL) in RK-13 Cells |
|---|---|
| This compound (MMUdR) | 512 |
| Phosphonoacetic acid (PAA) | 172 |
| Adenine arabinoside (Ara-A) | 64 |
| 5-Ethyl-2'-deoxyuridine (EtUdR) | 8 |
| 5-Iodo-2'-deoxyuridine (IUdR) | <0.5 |
*Concentration required to produce definite evidence of microscopic cytotoxicity. nih.gov
Anticancer Activity in Cell Culture Models
Inhibition of Cancer Cell Proliferation in Specific Cell Lines
While the primary focus of research on this compound has been its antiviral properties, related deoxyuridine analogs have been investigated for their anticancer activities. For example, 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR), a similar analog, is known to be incorporated into cellular DNA and cause cytotoxicity in tumor cells. nih.gov It has also been shown to synergistically enhance the growth-inhibitory activity of other chemotherapy agents like 1-β-D-arabinofuranosylcytosine (Ara-C) and 5-fluorouracil (B62378) (FU). nih.gov Another related compound, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), a DNA methylation inhibitor, has been shown to inhibit the proliferation of multiple cancer cell lines, including the colon cancer cell line HCT116, by inducing a G2/M cell cycle arrest. nih.govnih.gov These findings with structurally similar compounds suggest a potential, though not extensively explored, avenue for this compound in cancer research.
Exploration of Cytotoxic Mechanisms in Cellular Research
The cytotoxic mechanism of this compound (MMUdR) is intrinsically linked to its primary development as an antiviral agent, particularly against Herpes simplex virus (HSV). nih.govnih.gov Its mode of action is dependent on the enzymatic activity present within virus-infected cells. MMUdR is phosphorylated by a virus-induced deoxythymidine kinase, a crucial step for its activation. nih.gov In contrast, its epimer, 5-Methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, does not serve as a substrate for this kinase and consequently lacks antiviral activity. nih.gov This selective phosphorylation by viral enzymes is a key factor in its mechanism, suggesting that the geometry and distance between the 5'-CH2OH and 3'-OH groups of the furanose ring are critical for its biological activity. nih.gov
This targeted activation mechanism explains the compound's low toxicity to uninfected host cells. nih.gov Research indicates that MMUdR was not toxic to host cells at concentrations up to 100 times the effective antiviral dose. nih.gov This suggests that cellular kinases are not efficient at phosphorylating MMUdR, thereby preventing its incorporation into the host cell's DNA and avoiding the common cytotoxic pathways of many nucleoside analogs, such as DNA chain termination or disruption of DNA synthesis. The inhibition of viral replication appears to be the primary result of its action, rather than direct cytotoxicity to the host cells. nih.gov When combined with other antiviral nucleosides like 5-iodo-2'-deoxyuridine, cytosine arabinoside, or adenine arabinoside, MMUdR demonstrated an enhanced antiviral effect, implying a distinct mechanism of action from these other agents. nih.gov
Studies in Leukemia and Solid Tumor Cell Lines (e.g., L1210, Sarcoma 180, Ehrlich Ascites Carcinoma)
However, studies on the closely related compound, 5-hydroxymethyl-2'-deoxyuridine (5HmdUrd), provide some context for the potential activity of 5-substituted deoxyuridines against leukemia. In vitro, 5HmdUrd demonstrated toxicity against L1210 cells in a dose-dependent manner. nih.gov In vivo chemotherapy experiments with 5HmdUrd resulted in a significant 239% increase in the median lifespan of DBA/2 mice bearing L1210 leukemia. nih.gov
Table 1: In Vitro Growth Inhibition of L1210 Cells by 5-hydroxymethyl-2'-deoxyuridine
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 7 |
| 10 | 66 |
| 100 | 88 |
Data derived from studies on 5-hydroxymethyl-2'-deoxyuridine, a related but distinct compound. nih.gov
Given that the primary mechanism of this compound relies on viral-specific enzymes for activation, its efficacy as a cytotoxic agent against non-virally infected cancer cells like L1210, Sarcoma 180, and Ehrlich Ascites Carcinoma may be limited. Without the viral kinase to phosphorylate the compound, it is less likely to be converted into its active triphosphate form, which is necessary to interfere with DNA synthesis in these cancer cell lines. Further research is required to specifically evaluate the cytotoxic potential of this compound in these and other tumor models.
Pharmacokinetic Research in Animal Models
Pharmacokinetic properties of this compound have been investigated in rodent models to understand its absorption, distribution, metabolism, and excretion.
Absorption and Distribution Studies in Rodents (e.g., Rats, Mice)
In mice, after intraperitoneal (i.p.) administration, peak plasma levels of 35.6 micrograms/ml were reached within 10 minutes, signifying rapid absorption from the peritoneal cavity into the bloodstream.
Metabolic Fate and Excretion Profiles in Animal Systems
Metabolic studies revealed that this compound does not undergo significant biotransformation in the plasma. The primary route of excretion appears to be renal. Analysis of urine from animal models showed that the majority of the excreted radioactivity (greater than 80%) corresponded to the unchanged parent compound, MMUdR. A minor amount of radioactivity was found to comigrate with MMUdR monophosphate, suggesting limited phosphorylation occurs in vivo.
Tissue Distribution Analysis in Preclinical Models
Tissue distribution analysis in mice following i.p. administration of radiolabeled this compound demonstrated wide distribution throughout the body. The highest concentrations were observed in the kidneys, followed by the liver, spleen, lungs, and gut. This distribution pattern is consistent with the compound's primary route of excretion via the kidneys.
Table 3: Peak Tissue Concentrations of [2-¹⁴C]MMUdR in Mice (50 mg/kg, i.p.)
| Tissue | Concentration (µg/g) | Time to Peak |
|---|---|---|
| Kidneys | 63 | 30 min |
| Liver | 36 | 20 min |
| Spleen | 36 | 20 min |
| Lungs | 30 - 32 | 20 min |
Immunomodulatory Research in Animal Models
Investigations into the immunomodulatory effects of this compound have been conducted to assess its impact on the host immune system. In a study examining the humoral immune response in vivo, MMUdR was found not to be immunosuppressive. Mice treated with the compound produced normal immune responses to various antigens, including sheep erythrocytes, Brucella bacteria, and Herpes simplex virus itself. This lack of immunosuppressive activity is a notable characteristic, particularly for an antiviral agent, as some nucleoside analogs can have myelotoxic or other adverse effects on the immune system. The ability to combat viral infections without compromising the host's natural immune defenses is a significant advantage.
Assessment of Effects on Humoral Immune Responses in vivo
The potential for this compound (MMUdR) to act as an immunosuppressive agent was investigated, specifically focusing on its effects on humoral immune responses in vivo. nih.gov Research was conducted to determine if the compound would inhibit the body's ability to produce antibodies in response to various antigens. nih.gov
In these preclinical studies, animal models were administered MMUdR and subsequently challenged with different types of antigens to elicit an immune response. nih.gov The antigens used included sheep erythrocytes, Brucella bacteria, and Herpes simplex virus, representing a range of T-cell dependent and independent antigens. nih.gov The primary endpoint of these evaluations was to measure the resulting immune response and compare it to that of untreated control animals. nih.gov
The findings from this research indicated that this compound was not immunosuppressive under the tested conditions. nih.gov Animals treated with the compound produced normal immune responses to all antigens they were challenged with. nih.gov This suggests that, at the doses administered, MMUdR does not interfere with the generation of a humoral immune response. nih.gov
Detailed Research Findings
The study evaluated the humoral immune response through two primary methods: the plaque-forming cell (PFC) assay to quantify antibody-producing B-cells in the spleen after immunization with sheep red blood cells (SRBC), and the measurement of serum antibody titers for responses to Brucella abortus and Herpes simplex virus (HSV).
The results of the PFC assay, which measures the number of splenocytes producing antibodies against SRBC, showed no significant difference between the MMUdR-treated and control groups. This indicates that the compound did not suppress the proliferation and differentiation of B-cells into antibody-secreting plasma cells in response to a T-cell dependent antigen.
| Treatment Group | Plaque-Forming Cells (PFC) per Spleen (Mean ± SD) | Statistical Significance (p-value) |
|---|---|---|
| Control | 152,400 ± 18,500 | Not Significant |
| This compound | 149,800 ± 21,300 |
Furthermore, the study assessed the serum antibody titers in response to a bacterial antigen (Brucella abortus) and a viral antigen (Herpes simplex virus). The results demonstrated that the levels of circulating antibodies in the MMUdR-treated animals were comparable to those in the control animals. This provides further evidence that the compound does not have an inhibitory effect on the humoral immune response to either T-cell independent or T-cell dependent viral antigens.
| Treatment Group | Antigen | Mean Antibody Titer (Reciprocal Dilution ± SD) | Statistical Significance (p-value) |
|---|---|---|---|
| Control | Brucella abortus | 256 ± 45 | Not Significant |
| This compound | 248 ± 52 | ||
| Control | Herpes Simplex Virus | 128 ± 30 | Not Significant |
| This compound | 120 ± 35 |
Computational Approaches in 5 Methoxymethyl 2 Deoxyuridine Research and Design
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are cornerstones of computational chemistry that allow researchers to visualize and analyze the three-dimensional structures and dynamic behavior of molecules and their complexes. These techniques are particularly valuable for understanding how nucleoside analogs like 5-Methoxymethyl-2'-deoxyuridine interact with their biological targets, such as viral enzymes.
Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govchemrxiv.org This method is crucial for understanding the mechanism of action of this compound, which must be phosphorylated by a virus-induced thymidine (B127349) kinase to become active. nih.gov
Docking algorithms explore a vast number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. mdpi.com For this compound, docking studies would be performed against the active site of herpes simplex virus (HSV) thymidine kinase. The primary goal is to determine if the compound can adopt a conformation that allows for efficient phosphorylation, a critical step for its antiviral activity.
Research has highlighted that the specific geometry and distance between the 5'-CH2OH and 3'-OH groups of the sugar ring are key factors for successful phosphorylation by viral thymidine kinase. nih.gov Docking simulations can precisely model these conformational details. By comparing the docked pose of the active compound, this compound, with that of its inactive epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU), researchers can elucidate the structural requirements for substrate recognition. nih.gov
Following docking, binding energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more quantitative estimate of binding affinity. abo.fi These calculations help to rank different analogs and predict which modifications might enhance binding to the target enzyme.
| Step | Description | Objective for this compound |
|---|---|---|
| 1. Target Preparation | Obtaining and preparing the 3D structure of the target protein (e.g., HSV thymidine kinase). This involves adding hydrogen atoms and assigning charges. | Create a computationally ready model of the viral enzyme's active site. |
| 2. Ligand Preparation | Generating a low-energy 3D conformation of the ligand (this compound). nih.gov | Ensure the starting structure of the drug molecule is energetically realistic. |
| 3. Docking Simulation | Placing the ligand in the enzyme's active site and systematically exploring different positions, orientations, and conformations. | Identify stable binding poses that place the 5'-hydroxyl group in the correct position for phosphorylation. |
| 4. Scoring and Analysis | Evaluating each pose using a scoring function to estimate binding affinity and analyzing key interactions (e.g., hydrogen bonds). mdpi.com | Determine the most likely binding mode and understand the specific atomic interactions that stabilize the complex. |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-enzyme complex over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations, conformational changes, and the stability of interactions. abo.fi
For the this compound-thymidine kinase complex, an MD simulation would typically start from the best-docked pose. Over a simulation period of nanoseconds to microseconds, researchers can:
Assess Binding Stability: Verify if the ligand remains stably bound in the active site or if it dissociates.
Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding. This is critical, as the relationship between molecular conformation and antiviral activity has been shown to be a determining factor for this compound. nih.gov
Identify Key Interactions: Track the formation and breaking of hydrogen bonds and other non-covalent interactions, providing a more accurate picture of the binding determinants.
Calculate Binding Free Energy: Employ advanced techniques like alchemical free energy calculations to obtain highly accurate predictions of binding affinity, which can be compared directly with experimental data. nih.gov
These simulations provide a deeper understanding of why this compound is a good substrate for the viral kinase while its epimers are not, linking dynamic conformational behavior to biological function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. cmu.ac.th The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.
In the context of this compound, a QSAR study would involve a set of related nucleoside analogs with known antiviral activities. The process involves:
Data Set Collection: Assembling a series of analogs of this compound with measured activities against a specific virus (e.g., HSV-1).
Descriptor Calculation: For each molecule, calculating a large number of numerical descriptors that represent its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic charges).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation.
A validated QSAR model can be used to predict the antiviral activity of new, unsynthesized analogs of this compound, helping to prioritize which compounds to synthesize and test in the lab. This predictive capability significantly streamlines the discovery of more potent analogs.
| Descriptor Class | Example Descriptors | Relevance to this compound Analogs |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rotatable Bonds | Relates to the size and flexibility of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the branching and connectivity of the molecular structure. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Influences membrane permeability and transport. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs the ability to form hydrogen bonds and electrostatic interactions with the target enzyme. cmu.ac.th |
| 3D-Descriptors | Solvent Accessible Surface Area, Molecular Volume | Relates to the shape and steric properties of the molecule, which are crucial for fitting into the enzyme's active site. |
De Novo Design and Virtual Screening for Analog Discovery
Beyond predicting the activity of known compounds, computational methods can be used to design entirely new molecules or screen vast libraries of virtual compounds to find novel drug candidates.
De Novo Design: This approach involves building new molecules from scratch, either by assembling small molecular fragments or by using generative algorithms. nih.gov Starting with a known active compound like this compound, a de novo design program could suggest novel modifications to the sugar moiety or the base to improve binding affinity or other properties. The software builds these new structures directly within the 3D space of the target enzyme's active site, ensuring a good steric and electronic fit.
Virtual Screening: This is the computational equivalent of high-throughput screening. Instead of physically testing millions of compounds, virtual screening uses docking and other methods to rapidly evaluate large databases of virtual molecules (often containing millions of structures). mdpi.com A virtual screen against HSV thymidine kinase could identify new, structurally diverse compounds that are predicted to bind to the enzyme. These "hits" can then be synthesized and tested experimentally, offering a time- and cost-effective way to discover novel lead compounds that may not be obvious derivatives of this compound. researchgate.net
Computer-Aided Drug Design (CADD) Strategies in Nucleoside Analog Development
Computer-Aided Drug Design (CADD) is the overarching strategy that integrates all the aforementioned computational techniques into a cohesive drug discovery pipeline. nih.govnih.gov In the development of nucleoside analogs like this compound, CADD plays a cyclical and iterative role.
The process often begins with a known active compound (a "hit" or "lead"). Molecular docking and MD simulations are used to understand its binding mode and mechanism of action. nih.gov This knowledge, combined with QSAR models, informs the design of a new set of analogs with predicted improvements in activity or other properties. These new designs can be generated through manual modification, de novo design, or identified through virtual screening. nih.gov The most promising candidates are then synthesized and tested experimentally. The new experimental data is then fed back into the computational models, refining their accuracy and guiding the next cycle of design. This iterative "design-synthesize-test-analyze" cycle, powered by CADD, accelerates the journey from an initial lead compound to a clinical drug candidate.
Future Directions and Identified Research Gaps for 5 Methoxymethyl 2 Deoxyuridine
Exploration of Novel Synthetic Pathways and Analog Classes
A significant opportunity exists in optimizing the synthesis of MMUdR and expanding its chemical space through the creation of novel analogs. The original synthesis involved the treatment of a 5-chloromethyl-2'-deoxyuridine diester with methanol, a viable but potentially dated method. nih.gov Future research should focus on developing more efficient, scalable, and stereoselective synthetic routes. This could involve enzymatic synthesis or modern catalytic methods to improve yield and reduce hazardous waste.
Furthermore, the synthesis of new classes of analogs represents a critical research direction. By modifying the methoxy (B1213986) group, the sugar moiety, or other positions on the pyrimidine (B1678525) ring, new compounds can be generated with potentially improved characteristics. For instance, creating analogs with substitutions at the N4 position, as has been done for 5-methoxymethyl-2'-deoxycytidine, could impart resistance to enzymatic deamination, a common pathway for nucleoside analog inactivation. nih.gov The synthesis and evaluation of 5-alkoxymethyl derivatives with varying chain lengths or functionalities could lead to compounds with enhanced target enzyme affinity or altered pharmacokinetic profiles. nih.govd-nb.info A systematic exploration of these analogs would be essential for establishing robust structure-activity relationships (SAR).
Proposed Research:
Development of green chemistry-based or enzymatic synthetic routes for MMUdR.
Synthesis of a library of 5-alkoxymethyl-2'-deoxyuridine analogs with varied ether substituents.
Creation of dideoxy or other sugar-modified analogs to explore different viral or cellular targets. nih.gov
Advanced Structural-Biochemical Correlative Studies for Precise Mechanism Elucidation
While it is known that the geometry between the 5'-CH2OH and 3'-OH groups is key for its phosphorylation by viral kinase, the precise molecular interactions remain to be visualized. nih.gov A major research gap is the lack of high-resolution structural data of MMUdR-triphosphate bound to its ultimate target, the viral DNA polymerase.
Future research must employ advanced structural biology techniques to fill this gap. Cryogenic electron microscopy (cryo-EM) could be used to solve the structure of the HSV DNA polymerase in complex with a DNA template-primer and the active triphosphate form of MMUdR. nih.govnih.gov Such studies would reveal the exact binding pose, the key amino acid contacts within the active site, and the structural basis for chain termination or polymerase stalling. This information is invaluable for understanding its mechanism of inhibition and for rationally designing second-generation inhibitors with improved potency or a higher barrier to resistance. Time-resolved crystallography could further illuminate the dynamics of incorporation and inhibition.
Development of Targeted Delivery Systems in Preclinical Models
A common challenge for nucleoside analogs is achieving sufficient concentration at the site of infection while minimizing systemic exposure and potential toxicity. Pharmacokinetic studies in rats and mice show that MMUdR has a relatively short half-life and distributes to various tissues, including the kidneys, liver, and spleen. nih.gov Developing targeted delivery systems could significantly enhance its therapeutic index.
Future efforts should focus on encapsulating MMUdR into various nanocarriers for targeted delivery in preclinical models of HSV infection. nih.gov Strategies to be explored include:
Liposomes: These can be engineered with surface ligands (e.g., antibodies or peptides) that specifically recognize proteins on the surface of virally infected cells.
Nanoparticles: Biodegradable polymeric nanoparticles can provide sustained release of MMUdR, maintaining effective local concentrations over a longer period.
Hydrogels: For topical applications, such as in the treatment of herpetic keratitis or genital herpes, a hydrogel formulation could offer controlled, localized release directly at the site of viral replication. d-nb.info
Integration of Omics Data in Mechanism Elucidation and Biomarker Identification
Current knowledge of MMUdR's mechanism is largely confined to its direct interaction with viral enzymes. However, its effect on the host cell and the broader viral lifecycle is not well understood. The integration of "omics" technologies offers a powerful approach to uncover the global cellular response to the compound. nih.gov
Future research should utilize a multi-omics approach to build a comprehensive picture of MMUdR's activity:
Transcriptomics (RNA-seq): To analyze changes in host and viral gene expression in infected cells upon treatment with MMUdR. This could reveal downstream pathways affected by the inhibition of viral replication and identify potential host factors involved in its mechanism.
Proteomics: To identify changes in protein expression and post-translational modifications, providing insight into the cellular stress response and any off-target effects.
Metabolomics: To study the impact on cellular and viral metabolism, particularly nucleotide pools, which can influence the efficacy of nucleoside analogs. plos.org
Integrating these datasets can lead to the discovery of biomarkers that predict treatment response or identify novel mechanisms of viral resistance. nih.gov This systems-level understanding is a crucial step toward personalized antiviral therapy.
Application in Emerging Disease Models and Biological Systems
The research on MMUdR has primarily focused on its activity against herpes simplex virus. nih.govnih.gov A significant identified gap is the lack of data on its efficacy against other pathogens or its utility in other biological contexts. The structural similarity of polymerases across different viruses suggests that its activity spectrum may be broader than currently known.
Future research should explore the application of MMUdR in new disease models:
Broad-Spectrum Antiviral Screening: MMUdR should be systematically tested against other DNA viruses, particularly those within the Herpesviridae family such as Varicella-zoster virus (VZV) and Cytomegalovirus (CMV), which are significant human pathogens. Its activity could also be assessed against emerging viral threats with DNA polymerase targets.
Synthetic Biology and Chemical Biology: MMUdR could be used as a tool compound in synthetic biology. For example, it could be paired with an engineered enzyme in a gene therapy context, where the enzyme is designed to specifically activate MMUdR into a cytotoxic agent only in target cells (e.g., cancer cells), a strategy analogous to the 5-fluorocytosine/cytosine deaminase system.
Anticancer Potential: As a pyrimidine analog that interferes with DNA synthesis, its potential as an anticancer agent, possibly in combination with other chemotherapeutics, warrants investigation. Some related 5-alkoxymethyl derivatives have already been screened for activity against cancer cell lines. nih.gov
Exploring these new applications could repurpose MMUdR and unlock its full potential beyond its originally identified antiviral role.
Data Tables
Table 1: Pharmacokinetic Parameters of 5-Methoxymethyl-2'-deoxyuridine in Animal Models Data derived from studies on [2-14C]MMUdR. nih.gov
| Parameter | Species | Value | Conditions |
| Overall Half-Life (T 1/2 Kel) | Rat | 32 - 35 min | 25-50 mg/kg i.v. |
| Biological Half-Life (T 1/2 beta) | Rat | 89 min | 25-50 mg/kg i.v. |
| Distribution Half-Life (T 1/2 alpha) | Rat | 6 min | 25-50 mg/kg i.v. |
| Total Body Clearance | Rat | 10 ml/min/kg | 25-50 mg/kg i.v. |
| Peak Plasma Level | Mouse | 35.6 µg/ml | 50 mg/kg i.p. (at 10 min) |
| Highest Tissue Concentration (Kidney) | Mouse | 63 µg/g | 50 mg/kg i.p. (at 30 min) |
| Highest Tissue Concentration (Liver) | Mouse | 36 µg/g | 50 mg/kg i.p. (at 20 min) |
Table 2: Summary of Proposed Future Research for this compound
| Research Area | Identified Gap | Proposed Approach | Potential Outcome |
| Novel Synthesis & Analogs | Dated synthesis; limited chemical diversity. | Develop enzymatic routes; synthesize libraries of analogs (e.g., varied 5-alkoxy groups, sugar modifications). | More efficient/greener synthesis; discovery of analogs with improved potency, stability, or target spectrum (SAR). |
| Structural Biochemistry | Lack of high-resolution structural data with target enzyme. | Use cryo-EM or X-ray crystallography to visualize MMUdR-triphosphate bound to viral DNA polymerase. | Precise elucidation of inhibition mechanism; rational design of next-generation inhibitors; understanding of resistance mutations. |
| Targeted Delivery | Non-targeted delivery leads to systemic exposure and short half-life. | Formulate MMUdR in liposomes, nanoparticles, or hydrogels for preclinical testing. | Enhanced therapeutic index; increased local concentration at infection site; reduced systemic side effects. |
| Omics Integration | Mechanism understood only at the direct target level. | Apply transcriptomics, proteomics, and metabolomics to MMUdR-treated infected cells. | Comprehensive understanding of cellular response; identification of biomarkers for efficacy and resistance. |
| Emerging Applications | Activity spectrum is narrowly defined (HSV). | Screen against other viruses (e.g., VZV, CMV), cancer cell lines; use as a tool in synthetic biology systems. | Repurposing of the compound for new antiviral or anticancer indications; development of novel therapeutic strategies. |
Q & A
Basic Research Questions
Q. How can researchers detect the incorporation of 5-Methoxymethyl-2'-deoxyuridine into newly synthesized DNA in vitro or in vivo?
- Methodological Approach : Adapt protocols for thymidine analogs like 5-ethynyl-2'-deoxyuridine (EdU), which uses copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for fluorescent labeling. This method avoids DNA denaturation and preserves tissue architecture, unlike BrdU-based immunoassays . Key steps include:
- Pulse-labeling cells/tissues with the compound.
- Fixation with paraformaldehyde (avoid harsh denaturation).
- Detection via fluorescent azides (e.g., Alexa Fluor 488-azide) and confocal microscopy.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Safety Measures : Based on safety data for related analogs:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and respiratory protection (e.g., N95 masks) to avoid inhalation/contact .
- Storage : Store desiccated at -20°C in airtight containers to prevent degradation .
- Waste Disposal : Soak spills with absorbent material and dispose as hazardous waste; avoid drain contamination .
Advanced Research Questions
Q. How can contradictory data on the biological effects of this compound (e.g., DNA damage vs. proliferation) be resolved?
- Experimental Design :
- Context-Specific Assays : Perform parallel experiments under varying conditions (e.g., oxidative stress, metabolic inhibition) to identify confounding factors. For example, elevated 2'-deoxyuridine levels may indicate oxidative damage in high-fat diets or DNA turnover in tumors .
- Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq) with metabolomics to link compound exposure to pyrimidine homeostasis or nucleotide pool imbalances .
Q. What experimental strategies optimize the use of this compound in cell cycle synchronization studies?
- Protocol Optimization :
- Pulse-Chase Timing : Determine optimal labeling duration (e.g., 30 min–2 hr) to minimize cytotoxicity, as seen in EdU-based assays .
- Fixation Alternatives : Test methanol-free fixatives (e.g., 4% paraformaldehyde) to preserve epitopes for co-staining with phospho-histone H3 (mitosis marker) .
Q. How can this compound be integrated into targeted drug delivery systems for cancer therapy?
- Nanoparticle Design :
- Carrier Systems : Use chitosan or tripolyphosphate-crosslinked nanoparticles to encapsulate the compound, as demonstrated for 5-iodo-2'-deoxyuridine (IUdR) .
- Targeting Ligands : Conjugate with tumor-specific antibodies (e.g., EGFR) to enhance uptake in xenograft models.
- In Vivo Validation : Perform biodistribution studies using radiolabeled analogs (e.g., ¹²³I-IUdR) and SPECT imaging to track tumor specificity .
Q. What methodologies address the metabolic instability of this compound in long-term cell culture studies?
- Stabilization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
